molecular formula C23H28N2O4 B379137 4-(3-HYDROXYPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE

4-(3-HYDROXYPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE

Cat. No.: B379137
M. Wt: 396.5g/mol
InChI Key: NYECFJBTXDKULT-UHFFFAOYSA-N
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Description

4-(3-HYDROXYPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound with a unique structure that combines a quinolinone core with a morpholinylcarbonyl group and a hydroxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-HYDROXYPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a ketone.

    Introduction of the Morpholinylcarbonyl Group: The morpholinylcarbonyl group is introduced via a nucleophilic substitution reaction, where a morpholine derivative reacts with a suitable electrophile.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached through a coupling reaction, such as a Suzuki or Heck reaction, using a hydroxyphenylboronic acid or a hydroxyphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(3-HYDROXYPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The morpholinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinolinone derivatives.

Scientific Research Applications

4-(3-HYDROXYPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 4-(3-HYDROXYPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-hydroxyphenyl)-2,7,7-trimethyl-3-(4-piperidinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
  • 4-(3-hydroxyphenyl)-2,7,7-trimethyl-3-(4-pyrrolidinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone

Uniqueness

The presence of the morpholinylcarbonyl group in 4-(3-HYDROXYPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE distinguishes it from similar compounds. This group can impart unique properties, such as increased solubility or specific binding affinity to certain molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5g/mol

IUPAC Name

4-(3-hydroxyphenyl)-2,7,7-trimethyl-3-(morpholine-4-carbonyl)-1,4,6,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C23H28N2O4/c1-14-19(22(28)25-7-9-29-10-8-25)20(15-5-4-6-16(26)11-15)21-17(24-14)12-23(2,3)13-18(21)27/h4-6,11,20,24,26H,7-10,12-13H2,1-3H3

InChI Key

NYECFJBTXDKULT-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)O)C(=O)N4CCOCC4

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)O)C(=O)N4CCOCC4

Origin of Product

United States

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